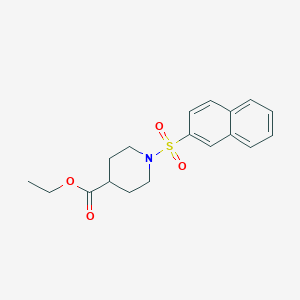
ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a naphthalene sulfonyl group, and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate typically involves the reaction of 1-naphthalen-2-ylsulfonyl chloride with piperidine-4-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include dichloromethane and toluene .
化学反応の分析
Types of Reactions
ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.
Naphthalene sulfonyl derivatives: These compounds contain the naphthalene sulfonyl group and are known for their diverse chemical reactivity.
Uniqueness
What sets ethyl 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate apart is its unique combination of the piperidine ring and naphthalene sulfonyl group, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications.
生物活性
Ethyl 1-(2-naphthylsulfonyl)-4-piperidinecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : C₁₅H₁₅N₁O₃S
- Molecular Weight : Approximately 285.35 g/mol
This compound features a piperidine ring, which is known for its diverse biological activities, and a naphthylsulfonyl group that enhances its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Nitric Oxide Production : The compound is involved in the modulation of nitric oxide (NO) synthesis, which plays a crucial role in numerous physiological processes, including vasodilation and neurotransmission. NO acts as a signaling molecule in the immune response and has been shown to mediate tumoricidal effects in macrophages .
- Inflammatory Response Modulation : Studies indicate that this compound may enhance the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting its potential role in inflammatory conditions .
Pharmacological Effects
This compound has been evaluated for various pharmacological effects:
- Antinociceptive Activity : In animal models, this compound demonstrated significant antinociceptive effects, indicating potential use in pain management .
- Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like effects in behavioral models, possibly through modulation of serotonin pathways .
Case Studies
- Pain Management :
- Inflammation :
Comparative Biological Activity Table
特性
IUPAC Name |
ethyl 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-2-23-18(20)15-9-11-19(12-10-15)24(21,22)17-8-7-14-5-3-4-6-16(14)13-17/h3-8,13,15H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXPWHLIQGFVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














